molecular formula C28H45N9O5S B14273766 L-Tryptophyl-N~5~-(diaminomethylidene)-L-ornithyl-L-methionyl-L-lysine CAS No. 164085-19-2

L-Tryptophyl-N~5~-(diaminomethylidene)-L-ornithyl-L-methionyl-L-lysine

Katalognummer: B14273766
CAS-Nummer: 164085-19-2
Molekulargewicht: 619.8 g/mol
InChI-Schlüssel: ISGTYEQHBUCTLY-UDIDDNNKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Tryptophyl-N~5~-(diaminomethylidene)-L-ornithyl-L-methionyl-L-lysine is a complex chemical compound that belongs to the family of peptides Peptides are short chains of amino acids linked by peptide bonds

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Tryptophyl-N~5~-(diaminomethylidene)-L-ornithyl-L-methionyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Coupling: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Addition of Amino Acids: Subsequent amino acids are added one by one, with coupling and deprotection steps repeated for each addition.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of this compound may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product. Additionally, large-scale production may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC).

Analyse Chemischer Reaktionen

Types of Reactions

L-Tryptophyl-N~5~-(diaminomethylidene)-L-ornithyl-L-methionyl-L-lysine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of disulfide bonds between cysteine residues.

    Reduction: The opposite of oxidation, reduction reactions can break disulfide bonds, converting them back to thiol groups.

    Substitution: This reaction involves the replacement of one functional group with another, which can modify the peptide’s properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H₂O₂), performic acid.

    Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.

    Substitution Reagents: Various alkylating agents, such as iodoacetamide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield free thiol-containing peptides.

Wissenschaftliche Forschungsanwendungen

L-Tryptophyl-N~5~-(diaminomethylidene)-L-ornithyl-L-methionyl-L-lysine has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of peptide-based materials and pharmaceuticals.

Wirkmechanismus

The mechanism of action of L-Tryptophyl-N~5~-(diaminomethylidene)-L-ornithyl-L-methionyl-L-lysine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream effects. For example, it may inhibit the growth of certain bacteria by disrupting their cell wall synthesis or interfere with cancer cell proliferation by inducing apoptosis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • L-Tryptophyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucine
  • L-Histidyl-L-tryptophyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-alanine
  • L-Valyl-L-tryptophyl-N~5~-(diaminomethylidene)-L-ornithine

Uniqueness

L-Tryptophyl-N~5~-(diaminomethylidene)-L-ornithyl-L-methionyl-L-lysine stands out due to its specific amino acid composition, which imparts unique structural and functional properties. The presence of methionine and lysine, in particular, may enhance its stability and bioactivity compared to similar compounds.

Eigenschaften

CAS-Nummer

164085-19-2

Molekularformel

C28H45N9O5S

Molekulargewicht

619.8 g/mol

IUPAC-Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoic acid

InChI

InChI=1S/C28H45N9O5S/c1-43-14-11-22(26(40)37-23(27(41)42)9-4-5-12-29)36-25(39)21(10-6-13-33-28(31)32)35-24(38)19(30)15-17-16-34-20-8-3-2-7-18(17)20/h2-3,7-8,16,19,21-23,34H,4-6,9-15,29-30H2,1H3,(H,35,38)(H,36,39)(H,37,40)(H,41,42)(H4,31,32,33)/t19-,21-,22-,23-/m0/s1

InChI-Schlüssel

ISGTYEQHBUCTLY-UDIDDNNKSA-N

Isomerische SMILES

CSCC[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)N

Kanonische SMILES

CSCCC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CNC2=CC=CC=C21)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.